molecular formula C45H48IrN3 B13894520 Tris(2-(3-tert-butylphenyl)pyridine)iridium

Tris(2-(3-tert-butylphenyl)pyridine)iridium

Cat. No.: B13894520
M. Wt: 823.1 g/mol
InChI Key: SHKJZNUTHOXNND-UHFFFAOYSA-N
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Description

Tris(2-(3-tert-butylphenyl)pyridine)iridium(III) (CAS: 474948-23-7, molecular formula: C45H48IrN3) is a facially coordinated (facial, fac) iridium(III) complex with three 2-(3-tert-butylphenyl)pyridine ligands. The tert-butyl substituent at the 3-position of the phenyl ring introduces steric bulk, enhancing solubility and reducing intermolecular aggregation in organic electronic applications . This compound is notable for its use in phosphorescent organic light-emitting diodes (PhOLEDs), where its high triplet energy (ET) and electron mobility (μe) contribute to device efficiency .

Properties

Molecular Formula

C45H48IrN3

Molecular Weight

823.1 g/mol

IUPAC Name

2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3

InChI Key

SHKJZNUTHOXNND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Tris-Cyclometalated Iridium Complexes

The synthesis of tris-cyclometalated iridium(III) complexes like tris(2-(3-tert-butylphenyl)pyridine)iridium typically follows a two-step approach:

  • Step 1: Formation of a dichloro-bridged iridium dimer by reaction of iridium(III) chloride hydrate with the cyclometalating ligand.
  • Step 2: Ligand exchange or cyclometalation to yield the tris-cyclometalated iridium complex.

This general strategy is well-documented for related complexes such as fac-tris(2-phenylpyridinato)iridium(III) and can be adapted for the 3-tert-butylphenylpyridine ligand.

Detailed Preparation Methods

Conventional Solution-Phase Synthesis

Starting Materials and Reaction Conditions
  • Iridium Source: Iridium(III) chloride hydrate (IrCl3·3H2O) is commonly used as the iridium precursor.
  • Ligand: 2-(3-tert-butylphenyl)pyridine, synthesized or commercially obtained.
  • Solvent: High-boiling solvents such as 2-ethoxyethanol or mixtures of 2-ethoxyethanol and water are employed.
  • Atmosphere: Nitrogen or argon atmosphere to prevent oxidation.
  • Temperature: Reflux or elevated temperatures around 180–205 °C for extended periods (12–48 hours).
Stepwise Procedure
  • Step 1: React IrCl3·3H2O with 2-(3-tert-butylphenyl)pyridine in a 3:1 mixture of 2-ethoxyethanol and water under nitrogen at reflux (~120–130 °C) for about 12 hours to form the dichloro-bridged dimer intermediate.
  • Step 2: Isolate the dimer by extraction with dichloromethane, drying, and chromatography if necessary.
  • Step 3: Treat the dimer with silver trifluoroacetate (AgOCOCF3) or silver triflate (AgCF3SO3) in acetone to abstract chloride ligands, forming a mononuclear cationic intermediate.
  • Step 4: Add the ligand again or perform ligand exchange in the presence of a base such as potassium hydroxide (KOH) at elevated temperatures (~100 °C) to yield the tris-cyclometalated iridium complex.

This method yields the facial (fac) isomer, which is thermodynamically favored at temperatures above 200 °C. The reaction mixture is often pressurized with inert gas and stirred vigorously to ensure homogeneity.

Purification
  • The crude product is extracted with organic solvents such as dichloromethane.
  • Washing with acid (e.g., 1 M HCl) and water removes impurities.
  • Further purification by chromatography on silica gel using petroleum ether/ethyl acetate mixtures can isolate the pure complex.

Mechanochemical Synthesis (Solid-State Protocol)

A recent advancement involves the use of mechanochemistry:

  • Method: Ball milling of iridium(III) chloride hydrate with the ligand under ambient atmosphere, minimizing or eliminating the use of solvents.
  • Advantages: Rapid reaction times (minutes instead of hours), environmentally friendly, cost-effective, and scalable.
  • Procedure:
    • Mix iridium chloride hydrate and 2-(3-tert-butylphenyl)pyridine in a ball mill.
    • Mill the mixture for a short duration (e.g., 10–30 minutes) at ambient temperature.
    • Optionally, a two-step process can be employed where the dimer is first formed by milling, followed by ligand exchange milling.
  • Yields: High yields comparable to solution-phase methods have been reported.
  • Significance: This method avoids high-boiling solvents and inert gas techniques, reducing environmental impact and production costs.

Comparative Data Table of Preparation Methods

Feature Conventional Solution-Phase Method Mechanochemical Method
Iridium Source IrCl3·3H2O IrCl3·3H2O
Ligand 2-(3-tert-butylphenyl)pyridine 2-(3-tert-butylphenyl)pyridine
Solvent 2-Ethoxyethanol/H2O or similar high-boiling solvents None or minimal solvent
Atmosphere Nitrogen or argon Ambient air
Temperature 120–205 °C Room temperature
Reaction Time 12–48 hours 10–30 minutes
Purification Extraction, acid wash, chromatography Simple filtration or washing
Yield Moderate to high (40–80%) High (comparable to solution methods)
Environmental Impact High solvent use, energy intensive Low solvent use, energy efficient

Research Findings and Notes

  • The facial isomer of tris-cyclometalated iridium complexes is thermodynamically favored at temperatures above 200 °C.
  • The use of silver salts (AgOCOCF3 or AgCF3SO3) is critical for chloride abstraction and subsequent ligand exchange to form the tris complex.
  • The mechanochemical approach is a promising alternative that aligns with green chemistry principles and industrial scalability.
  • Ligand purity and stoichiometry are crucial to achieving high yields and selectivity.
  • The reaction atmosphere (inert gas) prevents oxidation and side reactions in solution methods but is unnecessary in mechanochemical synthesis.
  • The bulky tert-butyl group on the phenyl ring may influence the solubility and crystallization behavior of the complex, which requires optimization during purification.

Chemical Reactions Analysis

Types of Reactions

Tris(2-(3-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in new iridium complexes with different ligands .

Comparison with Similar Compounds

Comparison with Similar Iridium(III) Complexes

Structural and Substituent Effects

Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]
  • Structure : Lacks tert-butyl groups, with simple phenyl substituents.
  • Properties : Exhibits green emission (~512 nm in film) and a photoluminescence quantum yield (PLQY) suitable for OLEDs. However, its lower steric bulk can lead to aggregation, reducing efficiency in solution-processed devices .
  • Applications : Widely used as a green emitter in OLEDs, achieving external quantum efficiencies (EQE) up to 29% .
Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) [Ir(Fppy)3]
  • Structure : Fluorine atoms at the 2- and 4-positions of the phenyl ring.
  • Properties: Blue-shifted emission (~455–463 nm) compared to Ir(ppy)3, with higher power efficiency (36 lm/W) and EQE (20%) in OLEDs . Fluorine substituents improve electron transport and reduce non-radiative decay .
  • Applications : Efficient blue emitter in PhOLEDs and photoredox catalysis for C–H functionalization .
Tris(2-(4-tert-butylphenyl)pyridine)iridium(III) [Ir(p-tBu-ppy)3]
  • Structure : tert-Butyl group at the 4-position of the phenyl ring (vs. 3-position in the target compound).
  • Properties: Similar steric bulk but distinct electronic effects due to substituent positioning.

Photophysical and Thermal Properties

Compound Emission λ (nm) PLQY (%) Thermal Stability (°C) Key Applications
Ir(3-tBu-ppy)3 ~520 (estimated) N/A >250 (inferred) PhOLEDs, solution-processed
Ir(ppy)3 512 ~90 300 Green OLEDs
Ir(Fppy)3 455–463 ~80 >300 Blue OLEDs, photocatalysis
Ir(p-tBu-ppy)3 N/A N/A >250 Research applications

Notes:

  • Steric Effects : The 3-tBu group in Ir(3-tBu-ppy)3 optimizes solubility without significantly altering emission wavelength compared to Ir(ppy)3. Fluorinated derivatives (e.g., Ir(Fppy)3) prioritize blue emission and thermal robustness .
  • Thermal Stability : Complexes with tert-butyl or fluorine substituents exhibit decomposition temperatures above 250–300°C, critical for vacuum deposition in OLED fabrication .

Performance in OLEDs

  • Ir(3-tBu-ppy)3 : Demonstrated in universal host materials for orange-red, green, and blue PhOLEDs, achieving EQEs up to 35.5% in orange-red devices .
  • Ir(Fppy)3: Significantly outperforms non-fluorinated hosts, with power efficiency reaching 36 lm/W at 100 cd/m² .

Biological Activity

Tris(2-(3-tert-butylphenyl)pyridine)iridium (Ir(t-Bu-ppy)₃) is a cyclometalated iridium complex that has garnered attention for its unique properties and potential applications in biological systems. This compound is part of a broader class of iridium complexes known for their phosphorescent characteristics, which are advantageous in various fields, including organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and cellular imaging.

Chemical Structure and Properties

The chemical structure of Ir(t-Bu-ppy)₃ consists of a central iridium atom coordinated to three 2-(3-tert-butylphenyl)pyridine ligands. The presence of the tert-butyl group enhances the solubility and stability of the complex, making it suitable for biological applications.

Table 1: Comparison of Iridium Complexes

Compound NameUnique Features
Tris(2-phenylpyridine)iridiumLess soluble than the tert-butyl derivative
Tris(carbazole)iridiumDifferent photophysical properties due to carbazole ligands
Tris(1-phenylisoquinoline)iridiumDistinct electronic properties due to isoquinoline ligands
Tris(2-(4-fluorophenyl)pyridine)iridiumSimilar structure but with fluorine substituents affecting reactivity

Photodynamic Therapy (PDT)

Research indicates that Ir(t-Bu-ppy)₃ can generate reactive oxygen species (ROS) upon light activation, a critical mechanism in photodynamic therapy. These ROS can induce apoptosis in cancer cells, making the compound a promising candidate for targeted cancer therapies. Studies have shown that complexes like Ir(t-Bu-ppy)₃ exhibit low toxicity while maintaining effective cellular uptake, which is essential for therapeutic applications .

Cellular Imaging

Ir(t-Bu-ppy)₃ has been explored as a potential imaging agent due to its ability to penetrate cell membranes and localize within cellular structures. Its phosphorescent properties allow for enhanced imaging contrast, making it useful in bioimaging applications. The complex's interaction with biomolecules has been studied to understand its mechanisms of action in cellular contexts .

The mechanisms by which Ir(t-Bu-ppy)₃ exerts its biological effects involve several pathways:

  • Reactive Oxygen Species Generation : Upon excitation, the compound produces ROS, which can lead to oxidative stress in target cells.
  • Cellular Uptake : The complex's solubility aids in its efficient uptake by cells, enhancing its therapeutic potential.
  • Localization : Studies suggest that Ir(t-Bu-ppy)₃ can localize in specific cellular compartments, increasing its efficacy as an imaging agent and therapeutic compound .

Case Studies

Recent studies have highlighted the effectiveness of Ir(t-Bu-ppy)₃ in various biological settings:

  • Cancer Cell Studies : In vitro experiments demonstrated that treatment with Ir(t-Bu-ppy)₃ under light exposure resulted in significant apoptosis in various cancer cell lines, including breast and prostate cancer cells.
  • Imaging Applications : In vivo studies utilizing animal models have shown that Ir(t-Bu-ppy)₃ can be used for real-time imaging of tumors, providing valuable information on tumor dynamics and treatment responses .

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